

Application Note: ^1H and ^{13}C NMR Assignments for Isomurrayafoline B

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Compound of Interest

Compound Name: Isomurrayafoline B

Cat. No.: B018881

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Introduction

Isomurrayafoline B is a carbazole alkaloid isolated from the plant *Murraya euchrestifolia*. Carbazole alkaloids are a class of heterocyclic aromatic organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of natural products. This application note provides a detailed summary of the ^1H and ^{13}C NMR spectral data for **Isomurrayafoline B**, along with the experimental protocol for data acquisition.

Chemical Structure

Isomurrayafoline B possesses a carbazole core structure. The chemical structure is presented below:

(Chemical structure image of **Isomurrayafoline B** would be inserted here if image generation were possible.)

Figure 1: Chemical Structure of **Isomurrayafoline B**.

^1H and ^{13}C NMR Spectral Data

The ^1H and ^{13}C NMR spectral data for **Isomurrayafoline B** were assigned based on one-dimensional and two-dimensional NMR experiments. The data presented here is based on the characterization reported in the scientific literature. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectral Data of **Isomurrayafoline B** (CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
H-1	7.88	d	7.8
H-4	7.88	d	8.1
H-5	7.29	ddd	1.2, 7.0, 8.1
H-6	7.42	ddd	1.2, 7.0, 8.3
H-7	7.29	dd	1.2, 8.3
H-8	7.98	d	7.8
1-CH ₃	2.50	s	
2-OH	5.77	s	
NH	8.05	br s	

Table 2: ^{13}C NMR Spectral Data of **Isomurrayafoline B** (CDCl_3)

Position	δ (ppm)
C-1	118.9
C-2	147.2
C-3	123.8
C-4	110.6
C-4a	138.8
C-4b	120.4
C-5	119.8
C-6	125.8
C-7	119.8
C-8	109.9
C-8a	139.8
C-9a	122.9
1-CH ₃	16.3

Experimental Protocol

The following is a representative protocol for the acquisition of ^1H and ^{13}C NMR spectra of **Isomurrayafoline B**.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of purified **Isomurrayafoline B** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ^1H and ^{13}C NMR).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment (zg30 or similar).
 - Spectral Width: Approximately 16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.
- ^{13}C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).
 - Spectral Width: Approximately 250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, depending on the sample concentration and experimental time.
 - Temperature: 298 K.

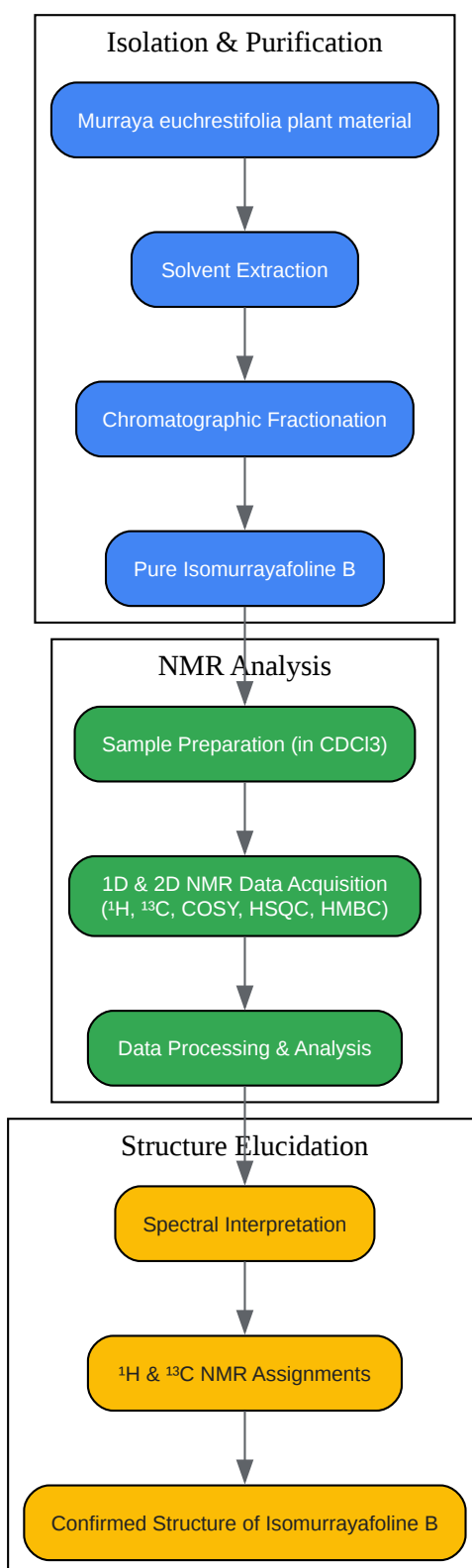
3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase correct the resulting spectra.

- Calibrate the chemical shift scale using the TMS signal as a reference.
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.
- Assign the peaks in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the **Isomurrayafoline B** structure. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are typically required for unambiguous assignments.

Experimental Workflow

The logical workflow for the structural elucidation of **Isomurrayafoline B** using NMR spectroscopy is outlined below.



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Caption: Workflow for the isolation and structural elucidation of **Isomurrayafoline B**.

Conclusion

This application note provides a concise yet detailed overview of the ^1H and ^{13}C NMR assignments for **Isomurrayafoline B**. The tabulated data serves as a valuable reference for researchers working on the identification and characterization of this and related carbazole alkaloids. The provided experimental protocol offers a standardized methodology for obtaining high-quality NMR spectra, which is crucial for accurate structural determination and for advancing research in the field of natural product chemistry and drug discovery.

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